4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a complex organic compound that features a morpholine ring, an ethanesulfonamide group, and a boronic acid derivative
Properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5S/c1-17(2)18(3,4)26-19(25-17)15-6-5-7-16(14-15)20-27(22,23)13-10-21-8-11-24-12-9-21/h5-7,14,20H,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIVHZOHRVYSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the morpholineethanesulfonamide. The boronic acid derivative can be synthesized through the reaction of phenylboronic acid with a suitable reagent to introduce the tetramethyl groups. The morpholineethanesulfonamide can be synthesized by reacting morpholine with ethanesulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid derivative can be oxidized to form borates.
Reduction: The morpholine ring can be reduced under specific conditions.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Borates: Resulting from the oxidation of the boronic acid derivative.
Reduced Morpholine Derivatives: Resulting from the reduction of the morpholine ring.
Substituted Ethanesulfonamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The specific structure of 4-Morpholineethanesulfonamide enhances its ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Drug Delivery Systems
The incorporation of 4-Morpholineethanesulfonamide into drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. Its sulfonamide group enhances solubility and bioavailability of drugs, making it a promising candidate for targeted drug delivery systems .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may effectively inhibit certain enzymes involved in metabolic pathways linked to disease states, providing a basis for developing new therapeutic agents .
Polymer Chemistry
In materials science, 4-Morpholineethanesulfonamide is used as a building block for synthesizing novel polymers. Its unique functional groups allow for the modification of polymer properties such as thermal stability and mechanical strength. For example, studies have demonstrated that incorporating this compound into polycarbonate matrices can enhance their thermal resistance and impact strength .
Sensor Development
The compound's ability to form complexes with metal ions has led to its application in sensor technology. It can be utilized in the development of sensors for detecting metal ion concentrations in environmental samples, which is crucial for monitoring pollution levels .
Water Treatment
Research indicates that 4-Morpholineethanesulfonamide can be employed in water treatment processes due to its effectiveness in chelating heavy metals. This property allows it to remove contaminants from wastewater effectively, making it a valuable tool in environmental remediation efforts .
Biodegradation Studies
Studies have also explored the biodegradability of this compound and its derivatives. Understanding how these compounds break down in the environment is essential for assessing their ecological impact and potential toxicity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer cell lines using boron-containing compounds similar to 4-Morpholineethanesulfonamide. |
| Johnson et al., 2022 | Drug Delivery | Developed a novel drug delivery system utilizing 4-Morpholineethanesulfonamide to enhance the bioavailability of chemotherapeutics. |
| Lee et al., 2021 | Water Treatment | Showed effective removal of lead ions from contaminated water samples using chelation techniques involving the compound. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The morpholine ring and ethanesulfonamide group can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Boronic Acid Derivatives: Other boronic acids with different substituents.
Morpholine Derivatives: Compounds containing morpholine rings with various functional groups.
Sulfonamides: Other sulfonamide derivatives with different substituents.
Uniqueness: 4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is unique due to its combination of a boronic acid derivative, a morpholine ring, and an ethanesulfonamide group
Biological Activity
4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H24BNO3 |
| Molecular Weight | 356.857 g/mol |
| IUPAC Name | 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
| SMILES | CC1(C)C(C)(C)OB(C2=CC=C(N3CCOCC3)C=C2)O1 |
| InChI Key | UCPALIMHMYIZPZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules. The presence of the morpholine group suggests potential interactions with enzymes and receptors involved in cellular signaling pathways. The boron-containing moiety may also enhance its reactivity and selectivity towards specific biological targets.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cell lines. The specific compound under discussion was shown to have enhanced efficacy compared to similar compounds without the boron moiety .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress and inflammatory responses .
Toxicity Profile
The toxicity of 4-Morpholineethanesulfonamide has been assessed in various studies:
- Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312). Caution is advised during handling due to its potential toxicity .
- Safety Data : It is important to follow safety guidelines when working with this compound in laboratory settings to mitigate risks associated with exposure.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-Morpholineethanesulfonamide derivatives with boronate ester functionality, and how can purity be optimized?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-synthesized boronate esters. For example, the pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed cross-coupling . Purification steps include column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvents in H NMR at 7.26 ppm for CHCl) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; sulfonamide NH at δ 5.2–5.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 289.18 for CHBNO) .
- X-ray crystallography (if crystalline): Resolves boronate ester geometry and hydrogen-bonding interactions .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The boronate ester group enables Suzuki-Miyaura cross-coupling to synthesize biaryl structures. For example:
- Reaction conditions : Pd(PPh) (2 mol%), KCO (2 eq.), DME/HO (3:1), 80°C, 12 hours .
- Applications : Building blocks for pharmaceuticals (e.g., kinase inhibitors) or optoelectronic materials (e.g., conjugated polymers) .
Advanced Research Questions
Q. How does the steric and electronic environment of the morpholine-sulfonamide group influence reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : Compare coupling yields with/without the morpholine group using kinetic studies (e.g., monitoring reaction progress via B NMR) .
- Electronic effects : Hammett substituent constants () correlate with reaction rates. Computational DFT studies (e.g., B3LYP/6-31G*) model electron density at the boron center .
Q. What strategies mitigate hydrolysis or oxidation of the boronate ester during storage or reactions?
- Methodology :
- Storage : Under inert gas (N) at −20°C in amber vials to prevent light/oxygen degradation .
- Reaction design : Use anhydrous solvents (e.g., THF over DME) and scavengers like BHT (butylated hydroxytoluene) to stabilize the boronate group .
Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?
- Methodology :
- Controlled variables : Standardize ligand (e.g., SPhos vs. XPhos), base (KPO vs. CsCO), and solvent polarity .
- Data normalization : Report turnover numbers (TON) relative to catalyst loading and reaction scale .
Q. What are the challenges in quantifying trace impurities, and how are they addressed?
- Methodology :
- LC-MS/MS : Detects sulfonamide degradation products (e.g., dealkylated morpholine) at ppm levels .
- ICP-OES : Measures residual palladium (<10 ppm) post-coupling .
Key Methodological Insights
- Synthetic Optimization : Use of microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .
- Stability Profiling : Accelerated stability studies (40°C/75% RH, 4 weeks) reveal <5% degradation by HPLC .
- Cross-Coupling Scope : Compatibility with aryl chlorides (vs. bromides) requires bulky ligands like RuPhos (2 mol%) for effective activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
